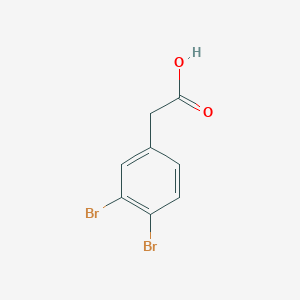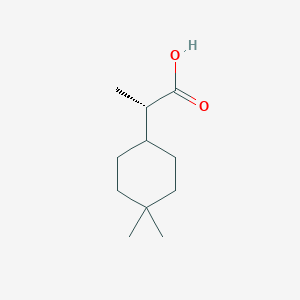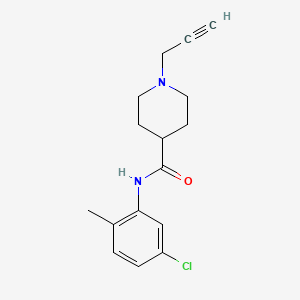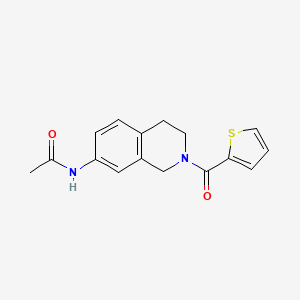![molecular formula C25H27N3O2 B2421593 4-エトキシ-N-[2-(ピリジン-3-イル)-2-(1,2,3,4-テトラヒドロイソキノリン-2-イル)エチル]ベンズアミド CAS No. 904271-43-8](/img/structure/B2421593.png)
4-エトキシ-N-[2-(ピリジン-3-イル)-2-(1,2,3,4-テトラヒドロイソキノリン-2-イル)エチル]ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound that features a unique structure combining elements of isoquinoline, pyridine, and benzamide
科学的研究の応用
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key enzyme involved in steroid metabolism and prostaglandin biosynthesis, playing a significant role in hormone-dependent diseases such as breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby disrupting the metabolic pathways it is involved in .
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolic pathways of steroids and prostaglandins. This can lead to a decrease in the production of certain hormones and inflammatory mediators, potentially impacting the growth and survival of hormone-dependent cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of hormone and prostaglandin production due to the inhibition of AKR1C3. This can lead to altered cell signaling and potentially inhibit the growth of hormone-dependent cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can be achieved through multi-component reactions (MCRs), which are powerful tools in organic synthesis. One such method involves the Strecker reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source . This reaction can be modified to include the necessary components to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Strecker reaction or similar multi-component reactions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, would be critical in scaling up the synthesis for industrial purposes .
化学反応の分析
Types of Reactions
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide stands out due to its unique combination of structural elements, which may confer specific biological activities and chemical reactivity not found in similar compounds .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRVWFFDKXICEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2421525.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)


![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421530.png)


